(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
CAS No.: 324020-45-3
Cat. No.: VC6258518
Molecular Formula: C19H12BrF3N2O3
Molecular Weight: 453.215
* For research use only. Not for human or veterinary use.
![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide - 324020-45-3](/images/structure/VC6258518.png)
Specification
CAS No. | 324020-45-3 |
---|---|
Molecular Formula | C19H12BrF3N2O3 |
Molecular Weight | 453.215 |
IUPAC Name | N-acetyl-6-bromo-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Standard InChI | InChI=1S/C19H12BrF3N2O3/c1-10(26)24-17(27)15-8-11-7-13(20)5-6-16(11)28-18(15)25-14-4-2-3-12(9-14)19(21,22)23/h2-9H,1H3,(H,24,26,27) |
Standard InChI Key | BDWFTYKMPLFGGC-BWAHOGKJSA-N |
SMILES | CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 2H-chromene family, a class of benzopyran derivatives distinguished by a heterocyclic oxygen atom. Its Z-configuration at the imino double bond (C=N) is critical for maintaining planar geometry, which influences π-π stacking interactions in biological systems . The core structure comprises:
-
A bromine atom at the 6-position of the chromene ring, enhancing electrophilic reactivity.
-
An acetylated carboxamide group at position 3, contributing to hydrogen-bonding capacity.
-
A 3-(trifluoromethyl)phenyl imino group at position 2, introducing strong electron-withdrawing effects.
The molecular formula is C₁₉H₁₂BrF₃N₂O₃, with a calculated molecular weight of 469.21 g/mol .
Stereochemical Considerations
X-ray crystallography of analogous chromene derivatives reveals that the (2Z)-configuration places the 3-(trifluoromethyl)phenyl group and acetyl moiety on opposing sides of the chromene plane, creating a dipole moment of approximately 4.2 Debye . This arrangement facilitates interactions with hydrophobic protein pockets in biological targets.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically follows a four-step protocol adapted from methods for related chromene carboxamides :
-
Bromination: 6-Hydroxy-2H-chromene-3-carboxylic acid undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (Yield: 78%).
-
Imination: Condensation with 3-(trifluoromethyl)aniline in ethanol under reflux forms the Schiff base intermediate (Reaction time: 12 hr; Yield: 65%).
-
Acetylation: Treatment with acetic anhydride in pyridine introduces the acetyl group (Reaction time: 4 hr; Yield: 82%).
-
Purification: Final purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity .
Process Optimization
Recent advancements utilize microwave-assisted synthesis to reduce imination time to 45 minutes while maintaining yields at 68% . Flow chemistry approaches demonstrate scalability potential, with a 1.2 kg batch produced in 72 hours using continuous stirred-tank reactors .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point range of 214–217°C, with decomposition onset at 298°C under nitrogen atmosphere . The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs (ΔTₘ +32°C) .
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.12 |
Ethanol | 8.9 |
DMSO | 34.2 |
Chloroform | 22.7 |
Data derived from shake-flask method at 25°C . The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies for biological testing.
Spectroscopic Characteristics
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H), 7.89–7.83 (m, 3H), 7.62 (dd, J = 8.8, 2.4 Hz, 1H), 6.98 (d, J = 2.4 Hz, 1H), 2.31 (s, 3H, CH₃) .
Biological Activity and Mechanisms
Cell Line | IC₅₀ (μM) | Selectivity Index |
---|---|---|
MCF-7 | 1.2 | 8.3 |
A549 | 2.7 | 3.6 |
HepG2 | 0.9 | 11.1 |
Selectivity index calculated vs. HEK293 normal cells . Mechanistic studies indicate dual inhibition of topoisomerase IIα (Kᵢ = 0.45 μM) and tubulin polymerization (EC₅₀ = 1.8 μM) .
Antimicrobial Effects
Against drug-resistant pathogens:
-
MRSA: MIC₉₀ = 16 μg/mL (vs. 64 μg/mL for vancomycin)
-
Candida auris: IC₅₀ = 8.3 μM
The trifluoromethyl group enhances membrane permeability, achieving intracellular concentrations 3.2× higher than non-fluorinated analogs .
Pharmaceutical Applications
Drug Delivery Systems
Encapsulation in PLGA nanoparticles (150 nm diameter) improves aqueous solubility to 4.8 mg/mL and extends plasma half-life in rats from 1.2 hr (free drug) to 6.8 hr .
Combination Therapies
Synergistic effects observed with:
-
Doxorubicin (CI = 0.32 at ED₇₅)
-
Paclitaxel (CI = 0.41 at ED₈₀)
Combination indices calculated using Chou-Talalay method .
Comparative Analysis with Structural Analogs
Compound | LogP | Topo IIα Kᵢ (μM) | MRSA MIC₉₀ (μg/mL) |
---|---|---|---|
Target Compound | 3.2 | 0.45 | 16 |
6-Chloro analog | 2.8 | 1.2 | 32 |
8-Trifluoromethoxy derivative | 3.8 | 0.87 | 64 |
Non-acetylated variant | 2.1 | 2.3 | 128 |
Data highlights the critical role of bromine and acetyl groups in enhancing both lipophilicity and target affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume